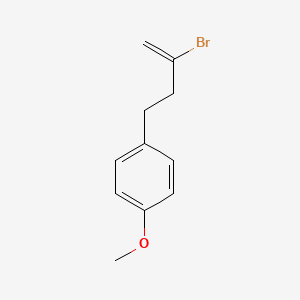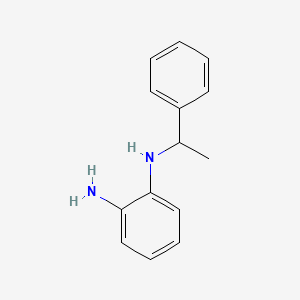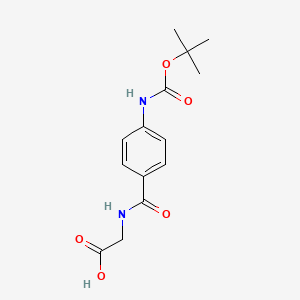![molecular formula C7H9BrN2O B1290597 2-[(5-溴-2-吡啶基)氨基]-1-乙醇 CAS No. 911112-04-4](/img/structure/B1290597.png)
2-[(5-溴-2-吡啶基)氨基]-1-乙醇
概述
描述
2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol is an organic compound that features a brominated pyridine ring attached to an ethanolamine moiety
科学研究应用
2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
The compound’s physical and chemical properties such as density (16±01 g/cm3), boiling point (3431±320 °C at 760 mmHg), and flash point (1613±251 °C) have been reported .
生化分析
Biochemical Properties
2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the binding of 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol to the active sites of these enzymes, thereby modulating their activity. This modulation can lead to either inhibition or activation of the enzyme, depending on the specific context of the interaction .
Cellular Effects
The effects of 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can impact cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol has been associated with alterations in cellular function, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved stress responses. At high doses, 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol can induce toxic or adverse effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .
Metabolic Pathways
2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For instance, the compound can affect metabolic flux by modulating the activity of enzymes involved in glycolysis and the citric acid cycle. Additionally, 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol can influence metabolite levels by altering the balance between different metabolic pathways .
Transport and Distribution
Within cells and tissues, 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can impact its overall activity and function. For example, 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol may accumulate in metabolically active tissues, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol may localize to the mitochondria, where it influences mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and cellular signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol typically involves the reaction of 5-bromo-2-aminopyridine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic attack of the amino group on the ethylene oxide, leading to the formation of the ethanolamine derivative.
Industrial Production Methods
On an industrial scale, the production of 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
化学反应分析
Types of Reactions
2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine atom, forming a pyridinylaminoethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of 2-[(5-Bromo-2-pyridinyl)amino]acetaldehyde or 2-[(5-Bromo-2-pyridinyl)amino]acetic acid.
Reduction: Formation of 2-[(2-Pyridinyl)amino]-1-ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
2-Amino-5-bromopyridine: A precursor in the synthesis of 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol.
2-Amino-5-chloropyridine: Similar structure but with a chlorine atom instead of bromine.
2-Amino-5-iodopyridine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol is unique due to the presence of both a brominated pyridine ring and an ethanolamine moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
IUPAC Name |
2-[(5-bromopyridin-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-6-1-2-7(10-5-6)9-3-4-11/h1-2,5,11H,3-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONZIQYJELDBQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
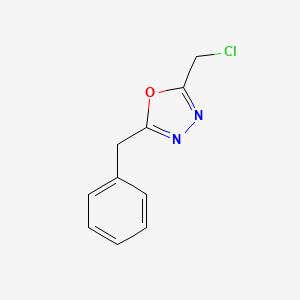

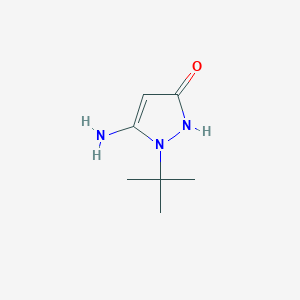
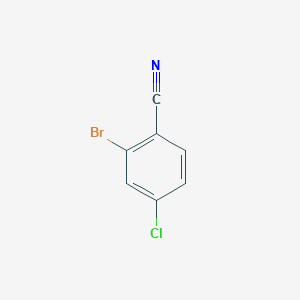
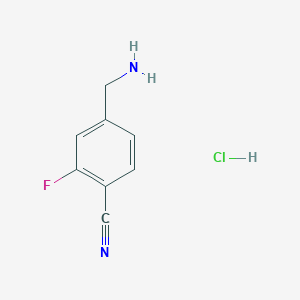
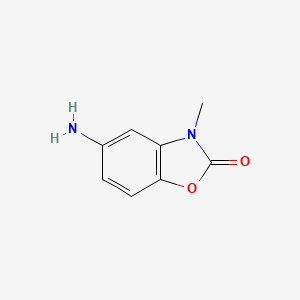
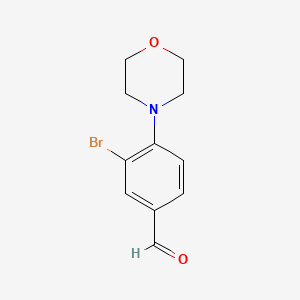

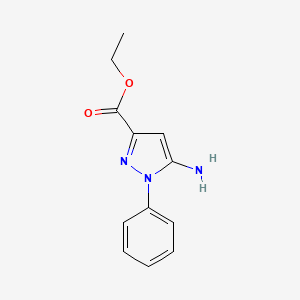
![Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1290543.png)
